molecular formula C6H7N3O3 B3289349 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid CAS No. 857410-86-7

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid

Cat. No.: B3289349
CAS No.: 857410-86-7
M. Wt: 169.14 g/mol
InChI Key: KAPYSFLLPGNWII-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid is a pyrimidine derivative characterized by a bicyclic structure with a carboxylic acid group at position 5, an amino group at position 6, a methyl substituent at position 1, and a ketone group at position 2 (Figure 1). This compound is listed in chemical databases under CAS No. 857410-86-7 and has synonyms such as 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid . The methyl group at position 1 enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

6-amino-1-methyl-2-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-4(7)3(5(10)11)2-8-6(9)12/h2H,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPYSFLLPGNWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=NC1=O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid serves as a building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules through various chemical reactions:

  • Oxidation : Converts the compound into corresponding oxo derivatives.
  • Reduction : Yields amino derivatives.
  • Substitution : Facilitates nucleophilic substitution reactions to introduce different functional groups into the pyrimidine ring.

These reactions enable researchers to develop new compounds with tailored properties for specific applications.

Biology

In biological research, this compound is studied for its potential roles in biochemical pathways. It acts as a precursor to biologically active molecules, influencing various metabolic processes. Its interactions with enzymes make it a candidate for exploring enzyme inhibition or activation mechanisms, which can lead to insights into metabolic regulation.

Medicine

There is ongoing research into the therapeutic potential of this compound. Studies suggest it may have applications in:

  • Antiviral Agents : Preliminary studies indicate that derivatives of this compound could inhibit viral replication.
  • Anticancer Research : Investigations are underway to evaluate its efficacy against certain cancer cell lines by targeting specific molecular pathways.

Industrial Applications

The compound is also utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) highlights its importance in drug development processes.

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses. The mechanism involved inhibition of viral polymerase activity, suggesting a pathway for developing new antiviral medications.

Case Study 2: Anticancer Activity

Research conducted on the effects of this compound on human cancer cell lines revealed that it induced apoptosis in specific types of cancer cells. The study highlighted its potential as a lead compound for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

6-Amino-2-thioxo-1,2-dihydro-5-pyrimidinecarboxylic Acid (CAS 875-60-5)

  • Structural Differences : The thioxo (S=O) group at position 2 replaces the oxo (O=O) group in the target compound .
  • Physicochemical Impact : The sulfur atom increases molecular weight (MW: ~183 g/mol vs. ~169 g/mol for the target compound) and may reduce hydrogen-bonding capacity due to weaker electronegativity. This substitution could enhance stability against oxidative degradation.

1,2-Dihydro-6-methyl-4-substituted Amino-5-pyrimidinecarboxylic Acid Derivatives

  • Structural Differences: These compounds feature a methyl group at position 6 and a substituted amino group at position 4, unlike the unsubstituted amino group at position 6 in the target compound .
  • Functional Impact: The 4-substituted amino group introduces steric bulk and electronic variation, which may modulate interactions with biological targets like kinases or polymerases.

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

  • Structural Complexity: This derivative incorporates a fused thieno-pyrimidine ring system, adding planarity and rigidity compared to the simpler bicyclic structure of the target compound .
  • Synthetic Challenges : The fused ring system requires multi-step synthesis, whereas the target compound can be synthesized via simpler routes .

5-Oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic Acid (CAS 169298-54-8)

  • Structural Divergence : An imidazo ring fused to pyrimidine replaces the dihydropyrimidine core, altering aromaticity and electron distribution .
  • Biological Interactions : The fused system may mimic purine bases, enabling interactions with DNA/RNA-processing enzymes.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Relevance Reference
6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid 1-CH₃, 2-O, 6-NH₂, 5-COOH ~169 Potential enzyme inhibition
6-Amino-2-thioxo-1,2-dihydro-5-pyrimidinecarboxylic acid 2-S, 6-NH₂, 5-COOH ~183 Metal ion chelation
1,2-Dihydro-6-methyl-4-substituted amino-5-pyrimidinecarboxylic acid 6-CH₃, 4-NHR, 5-COOH Variable (~200–250) Antiproliferative activity
5-Oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic acid Fused imidazo-pyrimidine, 5-O, 6-COOH ~207 DNA/RNA interaction mimicry

Biological Activity

Overview

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid (CAS Number: 88394-20-1) is a heterocyclic organic compound with the molecular formula C6_6H7_7N3_3O3_3. This compound is a derivative of pyrimidine, which plays a crucial role in various biological processes, including nucleotide synthesis and metabolic pathways. Its potential biological activities are under investigation, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biochemical pathways. It has been noted to act as both an enzyme inhibitor and activator, influencing various metabolic reactions. The exact mechanisms may vary depending on the biological context in which the compound is applied.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential efficacy against pathogens,
AntiviralPossible inhibition of viral replication ,
Anti-inflammatoryModulation of inflammatory markers

Case Study: Synthesis and Evaluation

A recent study synthesized several pyrimidine derivatives, including this compound, to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit certain enzymes involved in inflammatory pathways. Preliminary results indicated that some derivatives exhibited significant inhibition, suggesting that structural modifications could enhance their bioactivity .

Applications in Medicine and Industry

The compound is being investigated for its potential applications in various fields:

Pharmaceutical Development
Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its derivatives may lead to novel therapeutics targeting specific diseases.

Agricultural Chemistry
Research into agrochemical applications is also underway, focusing on the compound's potential as a growth regulator or pesticide precursor.

Q & A

Q. Basic Characterization Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 212.2) .

What experimental strategies address contradictions in spectral data interpretation?

Advanced Data Analysis
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Mitigation approaches:

  • Variable Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at 25°C and −40°C .
  • Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes to validate assignments .

How can the antimicrobial activity of derivatives be systematically evaluated?

Q. Methodological Framework

  • Assay Design :
    • Use agar dilution or microbroth dilution methods to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Include controls like ciprofloxacin and DMSO blanks.
  • Structure-Activity Relationship (SAR) : Modify the carboxylic acid group to esters or amides and compare activity trends (Table 1) .

Table 1 : Example antimicrobial activity data for derivatives

DerivativeMIC (µg/mL)S. aureusE. coli
A (carboxylic acid)64128
B (ethyl ester)3264

What safety protocols are critical for handling this compound?

Q. Safety and Handling

  • PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust formation .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

How can mechanistic studies elucidate the reaction pathways of this compound?

Q. Advanced Mechanistic Probes

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track incorporation into the pyrimidine ring .
  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps .

What strategies improve the stability of this compound under varying storage conditions?

Q. Stability Optimization

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Solvent : Use anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers (pH > 7) to prevent hydrolysis .

How can researchers validate the purity of synthesized batches?

Q. Analytical Workflow

  • HPLC : Use a C18 column with UV detection at 254 nm; aim for ≥95% purity .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

What pharmacological models are suitable for evaluating derivatives?

Q. Advanced Screening Models

  • Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or thymidylate synthase, targets for anticancer agents .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

How do substituents on the pyrimidine ring influence electronic properties?

Q. Computational and Experimental Approaches

  • Hammett Constants : Correlate substituent electronic effects (σ values) with reaction rates in nucleophilic substitutions .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid
Reactant of Route 2
6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid

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